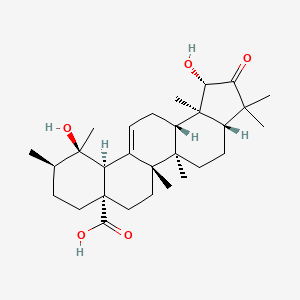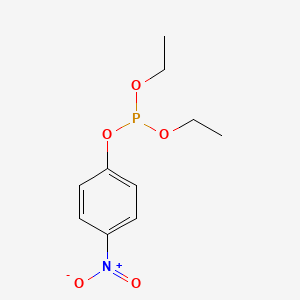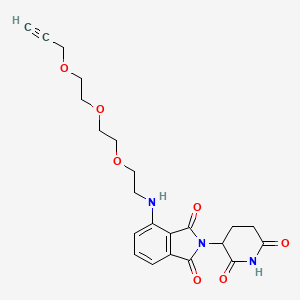
5-Azacytidine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azacytidine triphosphate is a derivative of 5-azacytidine, a pyrimidine nucleoside analogue. It is known for its incorporation into RNA, disrupting RNA metabolism and inhibiting protein synthesis. This compound has significant implications in the field of medicine, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Azacytidine triphosphate can be synthesized from 5-azacytidine through chemical phosphorylation. The process involves the conversion of 5-azacytidine to its monophosphate form by uridine-cytidine kinase, followed by further phosphorylation to diphosphate and triphosphate forms by pyrimidine monophosphate and diphosphate kinases .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods ensure the compound’s purity and stability, which are crucial for its application in medical treatments .
Chemical Reactions Analysis
Types of Reactions
5-Azacytidine triphosphate undergoes various chemical reactions, including:
Incorporation into RNA: It competes with cytidine triphosphate for incorporation into RNA, disrupting RNA metabolism.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include uridine-cytidine kinase, pyrimidine monophosphate kinase, and pyrimidine diphosphate kinase .
Major Products Formed
The major products formed from the reactions of this compound include its incorporation into RNA and the subsequent disruption of RNA metabolism .
Scientific Research Applications
5-Azacytidine triphosphate has a wide range of scientific research applications:
Chemistry: It is used in the study of nucleoside analogues and their interactions with RNA and DNA.
Biology: The compound is utilized in research on RNA metabolism and protein synthesis.
Medicine: It plays a crucial role in the treatment of myelodysplastic syndromes and acute myeloid leukemia by disrupting abnormal RNA and DNA synthesis
Mechanism of Action
5-Azacytidine triphosphate exerts its effects by incorporating into RNA, disrupting RNA metabolism, and inhibiting protein synthesis. It also inhibits DNA methyltransferase, leading to hypomethylation of DNA and the disruption of abnormal hematopoietic cells in the bone marrow . The molecular targets include RNA and DNA, with pathways involving the inhibition of RNA and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): Another nucleoside analogue that inhibits DNA methyltransferase and is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytidine: A naturally occurring nucleoside that 5-azacytidine and its derivatives mimic.
Uniqueness
5-Azacytidine triphosphate is unique in its ability to incorporate into RNA and disrupt RNA metabolism, making it particularly effective in the treatment of diseases characterized by abnormal RNA and DNA synthesis . Its dual mechanism of action, involving both RNA and DNA, sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H15N4O14P3 |
|---|---|
Molecular Weight |
484.14 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H15N4O14P3/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(24-6)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H,21,22)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1 |
InChI Key |
KFILMUPGQGKFKE-KVTDHHQDSA-N |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)






![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)



